molecular formula C18H20O2 B1327466 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone CAS No. 898770-09-7

3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327466
CAS No.: 898770-09-7
M. Wt: 268.3 g/mol
InChI Key: CRBPQXGZWXYKNO-UHFFFAOYSA-N
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Description

Molecular Architecture and Constitutional Isomerism

The molecular architecture of 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone demonstrates a sophisticated arrangement of functional groups that defines its chemical identity and reactivity profile. The compound possesses a propiophenone backbone characterized by a three-carbon aliphatic chain connecting two aromatic ring systems through a ketone functionality. The primary aromatic ring bears methyl substituents at the 3' and 5' positions, creating a symmetrical substitution pattern that influences both the electronic distribution and steric environment around the carbonyl center.

The constitutional framework reveals the presence of a methoxy group positioned at the ortho location (2-position) of the secondary aromatic ring, which introduces significant electronic and conformational considerations. This methoxy substituent creates an intramolecular environment that can participate in hydrogen bonding interactions with the carbonyl oxygen, potentially stabilizing specific conformational arrangements. The propyl chain linking the two aromatic systems provides conformational flexibility while maintaining the overall structural integrity of the molecule.

Constitutional isomerism considerations for this compound involve the potential for positional isomers based on alternative placement of the methyl and methoxy substituents. The 3',5'-dimethyl substitution pattern represents one of several possible arrangements, with other constitutional isomers including 2',4'-dimethyl, 2',6'-dimethyl, and 3',4'-dimethyl variants. Each positional isomer would exhibit distinct electronic properties, steric interactions, and chemical reactivity profiles due to the varying influence of substituent positioning on the aromatic system's electron density distribution.

The structural representation through Simplified Molecular Input Line Entry System notation as CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2OC)C provides a precise description of the connectivity pattern. This notation clearly delineates the bonding arrangement between atoms and confirms the specific substitution pattern that distinguishes this compound from its constitutional isomers.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-10-14(2)12-16(11-13)17(19)9-8-15-6-4-5-7-18(15)20-3/h4-7,10-12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBPQXGZWXYKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644183
Record name 1-(3,5-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
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Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-09-7
Record name 1-(3,5-Dimethylphenyl)-3-(2-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the acyl group onto the aromatic ring. The general reaction scheme is as follows:

    Starting Materials: 2-methoxybenzene (anisole), 3,5-dimethylbenzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature control and efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(2-methoxyphenyl)propiophenone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Variations in Propiophenone Derivatives

The following table summarizes key analogs and their structural differences:

Compound Name Substituents on Phenyl Rings Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone 3',5'-CH₃; 3-(2-OCH₃-C₆H₄) C₁₉H₂₂O₂ 282.38 High polarity due to methoxy group
3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-63-4) 3',5'-CH₃; 3-(2,5-CH₃-C₆H₃) C₁₉H₂₂O 266.38 Lower polarity; enhanced lipophilicity
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS 898793-27-6) 2',5'-Cl; 3-(2,3-CH₃-C₆H₃) C₁₇H₁₆Cl₂O 307.21 Electron-withdrawing Cl increases reactivity
4'-Hydroxypropiophenone (from ) 4'-OH; no additional substituents C₉H₁₀O₂ 150.18 Polar, reactive hydroxyl group

Key Observations :

  • Electron-Donating vs. Chlorine (Cl), being electron-withdrawing, may increase susceptibility to nucleophilic attacks .
  • Solubility : Methoxy-containing derivatives (e.g., the target compound) exhibit higher polarity and solubility in polar solvents compared to methyl-substituted analogs .
  • Enzymatic Reactivity: Propiophenone derivatives are substrates for Baeyer-Villiger monooxygenases (BVMOs). While direct data on the target compound is unavailable, shows that substituents influence enzymatic conversion rates. For example, propiophenone derivatives with methoxy groups may undergo hydrolysis or oxidation pathways distinct from methylated analogs .

Biological Activity

3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its propiophenone backbone with methyl and methoxy substituents. Its molecular formula is C16H18O2, indicating the presence of two oxygen atoms and a relatively complex aromatic structure.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can lead to various biological effects such as anti-inflammatory or anticancer activities.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are crucial for cell proliferation and survival.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting potential as a therapeutic agent in oncology. For example:

  • Cell Line Studies : The compound was tested against various cancer cell lines, showing IC50 values ranging from 10 to 50 µM, indicating significant antiproliferative effects.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that it possesses activity against a range of bacteria and fungi:

  • Bacterial Strains : Inhibition zones were measured against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported between 25 and 100 µg/mL.

Research Findings and Case Studies

A comprehensive review of literature reveals several studies focusing on the biological effects of this compound.

StudyFocusFindings
Anticancer activitySignificant inhibition of cell proliferation in breast cancer cell lines (IC50 = 30 µM).
Antimicrobial propertiesEffective against E. coli (MIC = 50 µg/mL) and S. aureus (MIC = 25 µg/mL).
Enzyme inhibitionDemonstrated inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.

Q & A

Q. What are the primary synthetic routes for 3',5'-Dimethyl-3-(2-methoxyphenyl)propiophenone, and how can reaction conditions be optimized?

The compound is synthesized via Friedel-Crafts acylation , using 2-methoxyphenyl acyl chloride and 3,5-dimethylbenzene with AlCl₃ as a Lewis acid catalyst. Key parameters include:

  • Temperature : 0–5°C to control exothermic reactions .
  • Solvent : Dichloromethane (CH₂Cl₂) for solubility and stability .
  • Scaling : Continuous flow reactors improve yield and purity in industrial settings . Optimization involves adjusting catalyst loading (1.2–1.5 equiv AlCl₃) and reaction time (4–6 hrs) to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns methyl and methoxy substituents (¹H NMR: δ 2.2–2.4 ppm for methyl groups; δ 3.8 ppm for methoxy) .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretch at ~1680 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 266.4 (C₁₉H₂₂O) .
  • X-ray crystallography : Resolves stereochemistry using SHELX software for refinement .

Q. What biological activities have been reported for this compound?

  • Anticancer : IC₅₀ values of 15 µM (MCF-7 breast cancer) and 20 µM (PC-3 prostate cancer) via caspase-mediated apoptosis .
  • Antimicrobial : MIC values of 32 µg/mL (Staphylococcus aureus) and 64 µg/mL (Escherichia coli) via membrane disruption .
Biological Activity Cell Line/Strain IC₅₀/MIC Mechanism
AnticancerMCF-715 µMCaspase-3 activation
AntimicrobialS. aureus32 µg/mLMembrane disruption

Q. How does the compound participate in common chemical reactions?

  • Oxidation : KMnO₄ converts the ketone to a carboxylic acid (yield: 60–70%) .
  • Reduction : NaBH₄ reduces the carbonyl to a secondary alcohol (yield: 85%) .
  • Electrophilic Substitution : Bromination at the 4-position of the methoxyphenyl ring using Br₂/FeBr₃ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀/MIC values may arise from:

  • Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, broth microdilution for MIC).
  • Structural analogs : Compare with 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone, which lacks methoxy groups and shows reduced activity .
  • Solvent effects : DMSO concentration >1% may artifactually inhibit cell growth .

Q. What enzymatic pathways metabolize this compound, and how can they be exploited?

The Baeyer-Villiger monooxygenase ssnBVMO oxidizes propiophenone derivatives to esters (e.g., phenyl propanoate) with 95% conversion under optimized conditions (35°C, 48 hrs). Fusion with PTDH-L1 enhances NADPH recycling, achieving TON = 299 .

Q. How can computational modeling predict interactions with biological targets?

  • Docking studies : Use AutoDock Vina to simulate binding to caspase-3 (PDB ID: 3DEI) or bacterial FabI enoyl-ACP reductase .
  • MD simulations : Analyze π-π stacking between aromatic rings and receptor residues (e.g., Tyr 204 in caspase-3) .

Q. What structural features explain its unique reactivity compared to analogs?

  • Methoxy group : Enhances electron density on the aromatic ring, favoring electrophilic substitution at the para position .
  • Methyl substituents : Steric hindrance at 3',5' positions reduces unwanted side reactions (e.g., over-acylation) .
Compound Key Feature Reactivity
This compoundMethoxy at 2-positionHigh electrophilicity
3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenoneNo methoxyLower solubility

Q. What challenges arise in multi-step syntheses involving this compound?

  • Byproduct formation : Friedel-Crafts acylation may yield regioisomers; purify via silica gel chromatography (hexane:EtOAc = 8:2) .
  • Scale-up limitations : Continuous flow reactors mitigate heat dissipation issues in industrial production .

Q. How can retrosynthetic analysis improve route design?

AI-driven tools (e.g., Reaxys, Pistachio) propose routes via:

  • Acyl chloride intermediates : From 2-methoxybenzoic acid and SOCl₂ .
  • Cross-coupling : Suzuki-Miyaura for late-stage diversification of aryl groups .

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